

# Pine Bark Extract: A Meta-Analysis of its Role in Cardiometabolic Health

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A comprehensive meta-analysis of multiple randomized controlled trials (RCTs) reveals that supplementation with **pine bark extract** may significantly improve several key markers of cardiometabolic health. This guide provides an in-depth comparison of the experimental evidence, detailing the impact of **pine bark extract** on blood pressure, lipid profiles, and glucose metabolism, and explores the molecular pathways through which it exerts these beneficial effects.

## **Key Findings from Meta-Analyses**

Recent systematic reviews and meta-analyses, including a notable 2025 publication, have synthesized the results of numerous clinical trials investigating the effects of **pine bark extract** on cardiometabolic risk factors.[1][2][3] The pooled data from 27 RCTs, encompassing 1,685 participants, demonstrated statistically significant reductions in several critical parameters.[1][2][3]

Supplementation with **pine bark extract** was associated with a significant decrease in systolic blood pressure (SBP) with a weighted mean difference (WMD) of -2.26 mmHg, and diastolic blood pressure (DBP) with a WMD of -2.62 mmHg.[1][2][3] Furthermore, beneficial effects were observed in glucose regulation, with a notable reduction in fasting blood sugar (FBS) by a WMD of -6.25 mg/dL and hemoglobin A1c (HbA1c) by a WMD of -0.32%.[1][2][3] The analysis also indicated a significant reduction in body weight (WMD: -1.37 kg) and low-density lipoprotein (LDL) cholesterol (WMD: -5.07 mg/dL).[1][2][3]



However, the meta-analysis did not find a significant impact of **pine bark extract** on waist-to-hip ratio, body mass index (BMI), waist circumference, or serum levels of insulin, high-density lipoprotein (HDL) cholesterol, triglycerides, and total cholesterol.[1][2][3]

## **Quantitative Data Summary**

The following tables summarize the quantitative findings from the meta-analysis and key individual studies on the effects of various **pine bark extract** formulations on cardiometabolic health parameters.

Table 1: Meta-Analysis of **Pine Bark Extract**'s Effects on Cardiometabolic Parameters

Parameter	Weighted Mean Difference (WMD)	95% Confidence Interval (CI)	P-value
Systolic Blood Pressure (SBP)	-2.26 mmHg	-3.73 to -0.79	0.003
Diastolic Blood Pressure (DBP)	-2.62 mmHg	-3.71 to -1.53	<0.001
Fasting Blood Sugar (FBS)	-6.25 mg/dL	-9.97 to -2.53	0.001
Hemoglobin A1c (HbA1c)	-0.32%	-0.54 to -0.11	0.003
Body Weight	-1.37 kg	-1.86 to -0.88	<0.001
LDL Cholesterol	-5.07 mg/dL	-9.21 to -0.94	0.016

Source: Mohammadi et al., 2025.[1][2][3]

# **Experimental Protocols of Key Studies**

To provide a deeper understanding of the evidence, the methodologies of several key randomized controlled trials are detailed below. These studies form the basis of the meta-analytic data and showcase the various approaches to investigating the efficacy of **pine bark extract**.



Table 2: Experimental Protocols of Key Randomized Controlled Trials

Study (Lead Author, Year)	Pine Bark Extract Formulation	Daily Dosage	Duration	Participant Population	Primary Outcomes Measured
Hosseini et al., 2001	Pycnogenol®	200 mg	8 weeks	11 mildly hypertensive patients	Blood pressure, serum thromboxane
Liu et al., 2004	Pycnogenol®	100 mg	12 weeks	58 hypertensive patients on nifedipine	Blood pressure, endothelin-1, 6-keto prostaglandin F1a
Valls et al., 2016	Oligopin®	150 mg	5 weeks	24 stage-1 hypertensive subjects	Lipid profile, blood pressure, oxidized LDL
Lim et al., 2020	Enzogenol®	50 mg and 400 mg (acute)	Single dose	25 healthy participants	Postprandial glucose and insulin responses

# **Mechanisms of Action: Signaling Pathways**

The cardiometabolic benefits of **pine bark extract** are attributed to its rich content of polyphenolic compounds, including procyanidins, catechins, and taxifolin.[4] These compounds exert their effects through multiple molecular pathways, primarily focusing on improving endothelial function, and exerting anti-inflammatory and antioxidant effects.

#### **Endothelial Function and Nitric Oxide Production**

A key mechanism of **pine bark extract** is its ability to enhance endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator.[5][6][7][8] This is achieved



through the stimulation of endothelial nitric oxide synthase (eNOS).[5][7] Increased NO levels lead to relaxation of blood vessels, improved blood flow, and consequently, a reduction in blood pressure.[5][7]



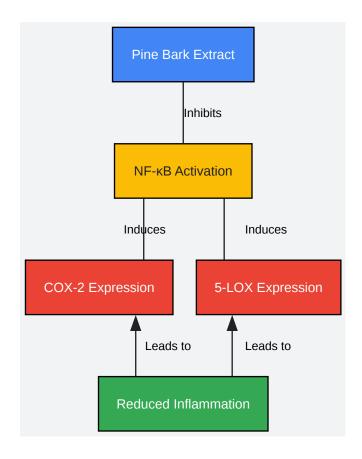
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Figure 1: Pine Bark Extract's effect on endothelial function.

### **Anti-inflammatory Pathways**

Chronic inflammation is a key driver of cardiometabolic diseases. **Pine bark extract** has been shown to possess potent anti-inflammatory properties by inhibiting the activation of the pro-inflammatory transcription factor NF- $\kappa$ B.[9] This, in turn, downregulates the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10][11]





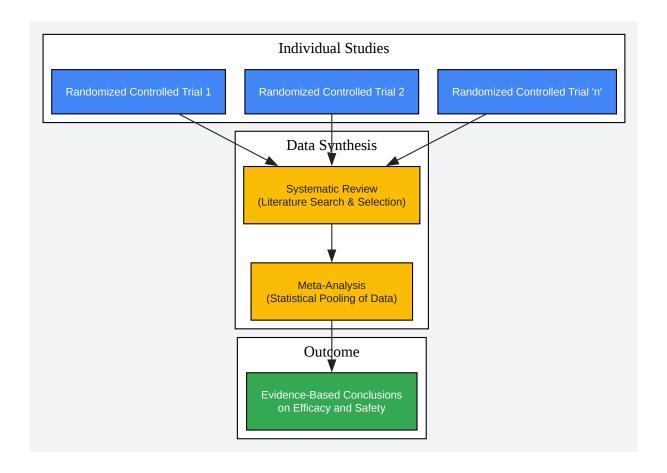
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Figure 2: Anti-inflammatory mechanism of **Pine Bark Extract**.

# Experimental Workflow: From Clinical Trial to Meta-Analysis

The evidence for the cardiometabolic benefits of **pine bark extract** is built upon a rigorous process of scientific investigation, culminating in systematic reviews and meta-analyses. The following diagram illustrates the typical workflow.





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Figure 3: Workflow of a meta-analysis.

#### Conclusion

The collective evidence from numerous clinical trials, consolidated through meta-analysis, suggests that **pine bark extract** can be a valuable adjunct in the management of cardiometabolic health. Its ability to improve blood pressure, glucose control, and lipid profiles is supported by a growing body of scientific literature. The underlying mechanisms, rooted in its antioxidant and anti-inflammatory properties and its positive impact on endothelial function, provide a strong rationale for its observed clinical benefits. Further large-scale, long-term clinical trials are warranted to solidify its role in the prevention and management of cardiovascular and metabolic diseases.



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